n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-phenacylsulfanyl-1,3-benzothiazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-11(20)18-13-7-8-14-16(9-13)23-17(19-14)22-10-15(21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZENCNNNIVJLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979098 | |
| Record name | N-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425654-96-2, 6313-63-9 | |
| Record name | N-[2-[(2-Oxo-2-phenylethyl)thio]-6-benzothiazolyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425654-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-mercaptobenzothiazole with 2-oxo-2-phenylethyl bromide in the presence of a base, followed by acetylation of the resulting intermediate . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst/Base: Potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or alkylated benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide involves its interaction with various molecular targets and pathways . The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The following table summarizes structural differences and similarities with analogues from the evidence:
Physicochemical and Crystallographic Properties
- Crystallography: Structural analogues like those in form intramolecular hydrogen bonds (e.g., S(7) motifs), which stabilize conformation. The target compound’s 2-oxo group may facilitate similar interactions.
Pharmacophore Analysis
- Common Features: The acetamide group at the benzothiazole 6-position is conserved across most compounds, suggesting its role as a critical pharmacophore for target binding. Sulfur-containing linkages (sulfanyl, sulfonylamino) at the 2-position modulate electronic properties and enzyme affinity.
- Divergent Features :
- Benzothiazole vs. Oxadiazole Hybrids : Compounds like 8t incorporate oxadiazole-indole systems, broadening bioactivity (e.g., LOX inhibition) but increasing molecular complexity.
Q & A
Q. What are the key steps and challenges in synthesizing N-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide?
The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. Critical steps include:
- Thioether linkage formation : Reacting 2-mercaptobenzothiazole derivatives with α-ketoethylphenylethyl halides under controlled pH (7–8) to avoid disulfide byproducts .
- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the acetamide group at the 6-position . Challenges include optimizing reaction yields (often <60% without purification) and minimizing side reactions like oxidation of the sulfanyl group. Purification requires column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization .
Q. How is structural characterization performed for this compound?
A combination of analytical techniques is used:
- NMR spectroscopy : - and -NMR confirm the benzothiazole core (δ 7.2–8.1 ppm for aromatic protons) and acetamide carbonyl (δ 168–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) with <2 ppm error .
- X-ray crystallography : Resolves bond angles (e.g., C—S—C ≈ 105°) and crystal packing, critical for understanding reactivity .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?
Q. How can contradictory data in biological assays be resolved?
Discrepancies often arise from assay conditions or impurity profiles:
- Enzyme inhibition assays : Varying ATP concentrations (e.g., 1 µM vs. 10 µM) in kinase assays may flip IC values by an order of magnitude. Standardizing protocols (e.g., ADP-Glo™) is critical .
- Cytotoxicity vs. specificity : Contradictory results in cancer cell lines (e.g., MCF-7 vs. HepG2) may reflect differences in metabolic pathways. Metabolomic profiling (LC-MS) identifies off-target effects .
Q. What computational methods are used to study target interactions?
- Molecular docking : AutoDock Vina or Glide predicts binding modes to targets like EGFR (PDB ID: 1M17). The benzothiazole core shows π-π stacking with Phe723, while the sulfanyl group forms hydrogen bonds with Thr766 .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviations (RMSD) >3 Å suggest poor binding .
Methodological Considerations
Q. How are reaction intermediates monitored during synthesis?
- TLC : Silica plates (hexane:ethyl acetate = 3:1) with UV visualization at 254 nm track progress .
- HPLC : C18 columns (acetonitrile/water + 0.1% TFA) quantify intermediate purity (>95% required before proceeding) .
Q. What techniques validate bioactivity mechanisms?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) to immobilized targets .
- Knockdown/knockout models : CRISPR-Cas9-edited cell lines confirm target specificity (e.g., apoptosis rescued in Bcl-2 KO cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
